dehydroglyasperin D
Overview
Description
Dehydroglyasperin D (DHGA-D) is a compound identified in licorice with a range of biological activities, including anti-obesity, antioxidant, and anti-aldose reductase effects. Although its applications in medicine are notable, this report focuses on its synthesis, molecular structure, chemical reactions, and properties without delving into drug use or side effects.
Synthesis Analysis
The synthesis of related compounds, like asperlicin D, typically involves cyclodehydration of linear peptides leading to cyclic structures, which may relate to the synthetic approach for dehydroglyasperin D. However, specific synthesis methods for DHGA-D are not detailed in the available literature. Analogous methods from related compounds suggest a multi-step synthesis process involving complex organic reactions (Al-Said & Al-Qaisi, 2006).
Molecular Structure Analysis
The molecular structure of DHGA-D has been explored through its effects on cellular mechanisms, particularly in inflammation and UVB-induced skin inflammation pathways. The compound's structure allows it to directly bind and inhibit specific molecular targets like MLK3, influencing cellular signaling pathways (Jung et al., 2014). However, explicit molecular structure analysis and detailed chemical bonding information are not provided in the surveyed literature.
Chemical Reactions and Properties
Dehydroglyasperin D engages in chemical interactions that suppress inflammation by binding directly to molecular targets, such as MLK3, affecting the downstream signaling pathway. This interaction illustrates the compound's specific chemical properties, allowing for targeted modulation of biological pathways (Jung et al., 2014). The direct chemical reactions DHGA-D partakes in, especially its anti-inflammatory effects, are significant, although details on its reactivity or interaction with other chemicals are sparse.
Physical Properties Analysis
The specific physical properties of dehydroglyasperin D, such as solubility, melting point, and optical activity, are not directly addressed in the available research documents. These properties are crucial for understanding the compound's behavior in various environments and for pharmaceutical formulation but require further investigation.
Chemical Properties Analysis
While detailed analyses of dehydroglyasperin D's chemical properties are not extensively covered, its biological activities suggest significant chemical interactions within biological systems. Its ability to interact with specific proteins and inhibit certain cellular processes provides insight into its reactive capabilities and chemical behavior in biological contexts (Jung et al., 2014).
Scientific Research Applications
1. Reduction of UVB-induced COX-2 expression
- Summary of Application : DHGA-D, a compound present in licorice, has been found to exhibit anti-obesity, antioxidant and anti-aldose reductase effects. This study investigated the effect of DHGA-D on inflammation and its mechanism of action on UVB-induced skin inflammation in HaCaT human keratinocytes and SKH-1 hairless mice .
- Methods of Application : DHGA-D treatment was applied to HaCaT cells and SKH-1 hairless mice. The effect on UVB-induced COX-2 expression, PGE2 generation and AP-1 transactivity in HaCaT cells was observed .
- Results : DHGA-D treatment strongly suppressed UVB-induced COX-2 expression, PGE2 generation and AP-1 transactivity in HaCaT cells without affecting cell viability. It also inhibited phosphorylation of the mitogen-activated protein kinase kinase (MKK) 3/6/p38, MAPK/Elk-1, MKK4/c-Jun N-terminal kinase (JNK) 1/2/c-Jun/mitogen, and stress-activated protein kinase (MSK), whereas phosphorylation of the mixed-lineage kinase (MLK) 3 remained unaffected .
2. Suppression of Melanin Synthesis
- Summary of Application : Licorice (Glycyrrhiza) has been used as preventive and therapeutic material for hyperpigmentation disorders. This study compared effects of DGC, DGD and IAA on pigmentation in melan-a melanocytes and human epidermal melanocytes (HEMn) .
- Methods of Application : The effects of DGC, DGD and IAA on pigmentation were compared in melan-a melanocytes and human epidermal melanocytes (HEMn). The influence of DGD on tyrosinase activity was also observed .
- Results : DGD exerted the most excellent anti-melanogenic effect, followed by DGC and IAA at non-cytotoxic concentrations. In addition, DGD significantly inhibited tyrosinase activity in vitro cell-free system and cell system .
Safety And Hazards
properties
IUPAC Name |
4-[5,7-dimethoxy-6-(3-methylbut-2-enyl)-2H-chromen-3-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-13(2)5-7-17-20(25-3)11-21-18(22(17)26-4)9-14(12-27-21)16-8-6-15(23)10-19(16)24/h5-6,8-11,23-24H,7,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJJASRUTXHRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C2C(=C1OC)C=C(CO2)C3=C(C=C(C=C3)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroglyasperin D | |
CAS RN |
517885-72-2 | |
Record name | Dehydroglyasperin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0517885722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROGLYASPERIN D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N265YUZ764 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.